

3-Fluoro-5-(trifluoromethyl)phenol chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-Fluoro-5-(trifluoromethyl)phenol

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An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **3-Fluoro-5-(trifluoromethyl)phenol**, a key building block in modern medicinal chemistry and agrochemical development.

Chemical Structure and IUPAC Name

3-Fluoro-5-(trifluoromethyl)phenol is an aromatic organic compound featuring a phenol ring substituted with both a fluorine atom and a trifluoromethyl group at the meta positions relative to the hydroxyl group.

- IUPAC Name: **3-fluoro-5-(trifluoromethyl)phenol**
- Synonyms: 3-Fluoro-5-hydroxybenzotrifluoride, alpha,alpha,alpha,5-Tetrafluoro-m-cresol
- CAS Number: 172333-87-8[\[1\]](#)
- Molecular Formula: C₇H₄F₄O
- SMILES: Oc1cc(C(F)(F)F)cc(F)c1

Physicochemical Properties

Detailed experimental data for **3-Fluoro-5-(trifluoromethyl)phenol** is not widely available in the public domain. The table below summarizes available information and provides estimated values based on structurally related compounds for reference.

Property	Value	Source / Note
Molecular Weight	180.1 g/mol	[2]
Physical Form	Liquid	
Purity	≥98%	
Boiling Point	Data not available	Estimated based on 3-(Trifluoromethyl)phenol (178.0 °C)
Density	Data not available	Estimated based on 3-(Trifluoromethyl)phenol (1.3 g/cm³)
pKa	Data not available	Estimated based on 3-(Trifluoromethyl)phenol (9.08)
Solubility	Insoluble in water	[3]
Storage Temperature	2-8°C	

Role in Drug Discovery and Chemical Synthesis

The trifluoromethyl group is a highly valued substituent in medicinal chemistry, known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity. As such, **3-Fluoro-5-(trifluoromethyl)phenol** serves as a valuable intermediate in the synthesis of complex molecules. A notable application is its use as a reactant in the synthesis of GPR52 modulator compounds, which are of interest in pharmaceutical research.

Representative Synthesis Protocol

A specific, peer-reviewed synthesis protocol for **3-Fluoro-5-(trifluoromethyl)phenol** is not readily available. However, based on established methods for analogous fluorinated and trifluoromethylated phenols, a likely synthetic route involves the diazotization of 3-fluoro-5-(trifluoromethyl)aniline followed by hydrolysis. The following is a representative, hypothetical protocol.

Disclaimer: This is a proposed experimental protocol based on analogous chemical transformations and should be adapted and optimized under appropriate laboratory conditions.

Reaction Scheme:

3-fluoro-5-(trifluoromethyl)aniline → [Diazonium Salt Intermediate] → **3-fluoro-5-(trifluoromethyl)phenol**

Step 1: Formation of the Diazonium Salt

- In a reaction vessel equipped with a stirrer and cooling bath, dissolve 3-fluoro-5-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 3 M) at 0-5°C.
- Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq) dropwise to the aniline solution, maintaining the temperature below 5°C to ensure the stability of the diazonium salt.
- Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

- In a separate vessel, bring an aqueous solution of sulfuric acid (e.g., 1.5 M), optionally containing a copper(II) sulfate catalyst, to a gentle boil.
- Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot acidic solution. Vigorous nitrogen gas evolution will be observed.
- After the addition is complete, continue to heat the reaction mixture under reflux for 1-2 hours to ensure complete hydrolysis.

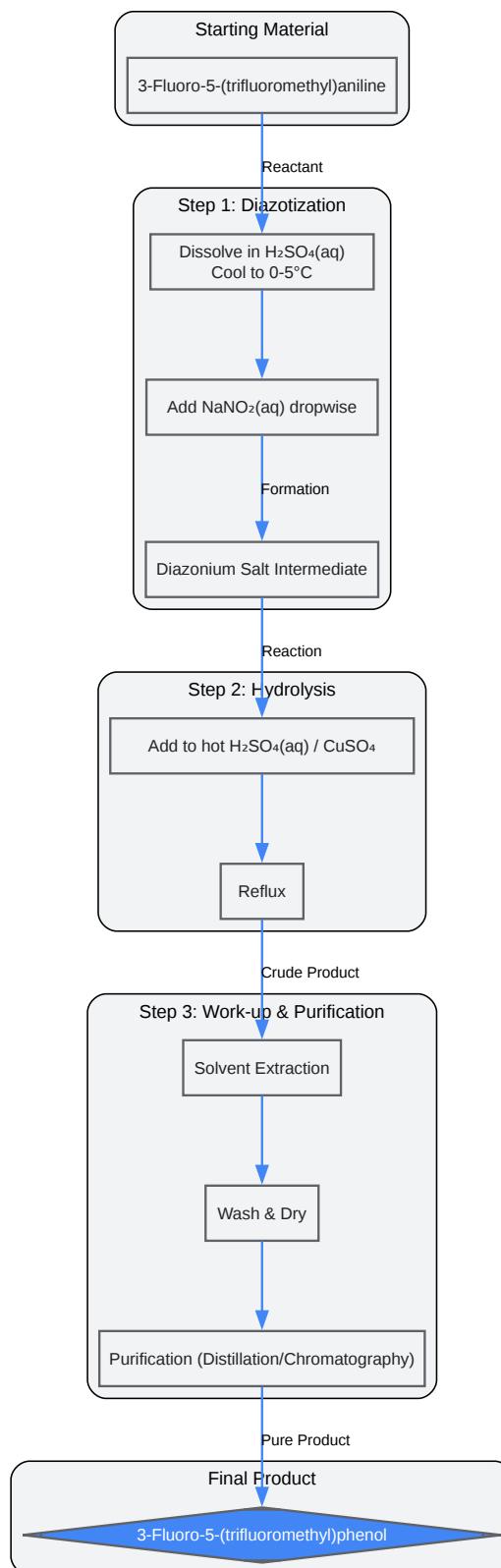
- Cool the reaction mixture to room temperature. The product will likely separate as an oily layer.

Step 3: Work-up and Purification

- Transfer the cooled reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- Combine the organic extracts and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove residual acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **3-Fluoro-5-(trifluoromethyl)phenol**.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps for the proposed synthesis of **3-Fluoro-5-(trifluoromethyl)phenol**.

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Caption: Proposed synthesis workflow for **3-Fluoro-5-(trifluoromethyl)phenol**.

Safety Information

3-Fluoro-5-(trifluoromethyl)phenol is a hazardous chemical and should be handled with appropriate personal protective equipment in a well-ventilated area.

- Signal Word: Danger
- Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects)
- Precautionary Statements: P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

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